molecular formula C18H26N2O2 B8201460 Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

Cat. No.: B8201460
M. Wt: 302.4 g/mol
InChI Key: PIKHPNAVTWCEEE-UHFFFAOYSA-N
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Description

Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various functional groups.

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are utilized to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

benzyl 3-(cyclohexylmethylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22-14-16-9-5-2-6-10-16)20-12-17(13-20)19-11-15-7-3-1-4-8-15/h2,5-6,9-10,15,17,19H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKHPNAVTWCEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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